molecular formula C18H24N6OS2 B2509580 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 941942-24-1

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2509580
CAS No.: 941942-24-1
M. Wt: 404.55
InChI Key: GIIIRKHKPTXZJS-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is an intricate compound known for its diverse chemical properties. Composed of a pyrazolopyrimidine core and various substituents, its unique structure underpins its significant reactivity and application in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step procedures:

  • Formation of the Pyrazolopyrimidine Core: : Starting with the appropriate precursors, the core is synthesized using cyclization reactions that involve specific catalysts and solvents under controlled temperatures.

  • Introduction of Substituents: : Ethylthio and isopropylamino groups are introduced via nucleophilic substitution reactions. These steps require particular reagents such as ethylthiolate and isopropylamine, respectively.

  • Final Assembly: : The attachment of the thiophen-2-yl acetamide moiety is accomplished through amidation reactions. This step involves the use of acyl chlorides or activated esters to ensure efficient coupling.

Industrial Production Methods: For large-scale production, optimized processes are implemented to maximize yield and purity while minimizing costs:

  • Catalysis: : Industrial synthesis may employ advanced catalysis techniques to streamline reactions.

  • Continuous Flow Systems: : Utilizing continuous flow chemistry helps maintain reaction conditions and improve efficiency.

  • Purification: : Industrial purification methods like crystallization, distillation, and chromatography ensure high-quality final products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or permanganate.

  • Reduction: : Employing reducing agents like lithium aluminum hydride.

  • Substitution: : Reacts with halogens or nucleophiles for functional group modifications.

Common Reagents and Conditions: Typical reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C), transition metal complexes.

Major Products: Depending on the reaction type, the major products formed include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide finds applications in multiple fields:

Chemistry:
  • Chemical Probes: : Used as a tool to investigate biological pathways.

  • Catalysts: : Acts as a ligand in transition metal catalysis.

Biology:
  • Enzyme Inhibition Studies: : Serves as a model compound to study the inhibition of specific enzymes.

  • Cell Signaling Research: : Utilized to elucidate cellular pathways.

Medicine:
  • Drug Development: : Potential candidate for therapeutic agents targeting specific diseases.

  • Pharmacokinetics: : Analyzed for its metabolism and interaction with biological systems.

Industry:
  • Material Science: : Explored for its properties in developing new materials.

  • Agriculture: : Investigated for potential use in agrochemicals.

Mechanism of Action

Effects and Pathways: N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exerts its effects primarily through:

  • Enzyme Inhibition: : Targets specific enzymes to modulate their activity.

  • Signal Transduction Modulation: : Interacts with molecular pathways to alter cellular responses.

Molecular Targets: The primary molecular targets include enzymes involved in metabolic and signaling pathways

Comparison with Similar Compounds

Compared to other pyrazolopyrimidines, this compound stands out due to its unique substituents that enhance its reactivity and selectivity. Similar compounds include:

  • Pyrazolopyrimidine A: : Differing in one substituent, showing varied biological activity.

  • Pyrazolopyrimidine B: : Similar core structure but different functional groups, leading to distinct chemical properties.

Overall, the compound's unique structure and diverse reactivity make it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6OS2/c1-4-26-18-22-16(21-12(2)3)14-11-20-24(17(14)23-18)8-7-19-15(25)10-13-6-5-9-27-13/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,19,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIIRKHKPTXZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=CS3)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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